molecular formula C26H23F2N3O2S B11453586 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B11453586
M. Wt: 479.5 g/mol
InChI Key: GJGHFJSBKZIPHQ-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound characterized by its unique structure, which includes fluorinated benzyl and phenyl groups, as well as a tetrahydropyrimidoquinoline core

Preparation Methods

The synthesis of 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the fluorinated benzyl and phenyl intermediates, followed by their incorporation into the tetrahydropyrimidoquinoline framework through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can lead to the cleavage of specific bonds within the molecule, resulting in smaller fragments.

Scientific Research Applications

2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione include other fluorinated benzyl and phenyl derivatives, as well as other tetrahydropyrimidoquinoline analogs. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure, which can influence their unique applications and effectiveness in various fields.

Properties

Molecular Formula

C26H23F2N3O2S

Molecular Weight

479.5 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H23F2N3O2S/c1-26(2)11-18-21(19(32)12-26)20(14-7-5-8-16(27)10-14)22-23(29-18)30-25(31-24(22)33)34-13-15-6-3-4-9-17(15)28/h3-10,20H,11-13H2,1-2H3,(H2,29,30,31,33)

InChI Key

GJGHFJSBKZIPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)F)C(=O)C1)C

Origin of Product

United States

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